4-(2-(Benzylthio)ethyl)pyridine
Description
4-(2-(Benzylthio)ethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a benzylthioethyl group.
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(2-benzylsulfanylethyl)pyridine |
InChI |
InChI=1S/C14H15NS/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-7,9-10H,8,11-12H2 |
InChI Key |
PNKGCTZQQQGNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Haloethylpyridine Derivatives
A widely adopted route involves nucleophilic substitution of halogenated pyridine precursors with benzylthiolate anions. For example, 4-(2-bromoethyl)pyridine reacts with sodium benzylthiolate (generated in situ from benzylthiol and a base) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure :
- Generation of benzylthiolate : Benzylthiol (1.2 equiv) is deprotonated using sodium hydride (NaH) in DMF at 0–5°C.
- Alkylation : 4-(2-bromoethyl)pyridine (1.0 equiv) is added, and the mixture is stirred at 60–80°C for 12–24 hours.
- Work-up : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.
Challenges :
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis offers a robust alternative for C–S bond formation. A palladium-based decarboxylative coupling, as described in CN101863826B, enables the synthesis of functionalized pyridine derivatives.
Procedure :
- Substrate preparation : 2-Pyridylacetic acid derivatives (e.g., potassium 2-pyridylacetate) serve as decarboxylative coupling reagents.
- Coupling reaction : The substrate reacts with benzylthiol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in toluene at 100–120°C.
- Isolation : The product is purified via recrystallization or silica gel chromatography.
Advantages :
Mitsunobu Reaction for Direct Thioetherification
The Mitsunobu reaction facilitates the coupling of 2-hydroxyethylpyridine with benzylthiol under mild conditions. This method is advantageous for stereochemical control and avoids harsh bases.
Procedure :
- Reagents : 2-Hydroxyethylpyridine (1.0 equiv), benzylthiol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
- Reaction : Stirred at 25°C for 6–12 hours.
- Purification : Extracted with dichloromethane, washed with water, and purified via flash chromatography.
Limitations :
- High reagent costs (DEAD, triphenylphosphine).
- Scalability concerns due to stoichiometric phosphine oxide byproducts.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 60–80°C | 60–75 | Straightforward, scalable | Limited substrate availability |
| Palladium Catalysis | Pd(OAc)₂, Xantphos, 100°C | 70–85 | Functional group tolerance, no base | High catalyst loading |
| Mitsunobu Reaction | DEAD, PPh₃, THF, 25°C | 50–65 | Mild conditions, stereoselectivity | Costly reagents, byproduct formation |
Emerging Methodologies and Innovations
Microwave-Assisted Synthesis
Recent patents (CN108383844B) highlight microwave irradiation for accelerating chlorination and coupling steps. Applying this to 4-(2-(benzylthio)ethyl)pyridine synthesis could reduce reaction times from hours to minutes.
Flow Chemistry Approaches
Microreactor systems, as described in CN114349699A, enhance heat/mass transfer, improving yields in exothermic thioetherification reactions. Continuous flow setups may mitigate safety risks associated with volatile thiols.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzylthio)ethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylthio group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Benzylthio)ethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-(2-(Benzylthio)ethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The benzylthio group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Pyrimidine and Pyridine Derivatives
2-(Benzylthio)-6-oxo-1,6-dihydropyrimidine Derivatives (4i–4l)
- Structure : These compounds (e.g., 4i: 2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) share the benzylthio group but incorporate a dihydropyrimidine ring instead of a pyridine.
- Physical Properties : Melting points range from 186–219°C, influenced by substituents on the aromatic ring (e.g., methoxy or methyl groups) .
- Spectral Data : IR spectra show peaks for C≡N (2220–2230 cm⁻¹) and C=O (1680–1700 cm⁻¹), while ¹H NMR confirms the benzylthio group (δ 4.25–4.35 ppm, singlet for SCH₂) .
3-(2-(Benzylthio)ethoxy)pyridine (L2)
- Structure : Contains a pyridine ring linked to a benzylthioethoxy group. The ethoxy spacer differentiates it from the ethyl group in 4-(2-(Benzylthio)ethyl)pyridine.
4-Benzylpyridine
Comparative Physicochemical Properties
Table 1: Key Physical and Spectral Data
Key Observations :
- Benzylthio-containing compounds (e.g., 4i, L2) exhibit higher polarity and lower volatility due to sulfur’s electronegativity.
- Pyridine derivatives with extended substituents (e.g., ethoxy vs. ethyl) show distinct spectral profiles, useful for structural elucidation.
Antibacterial Activity :
- 2-(Benzylthio)pyrimidines (6h, 6m) : Show potent activity against Staphylococcus aureus and Escherichia coli (MIC < 10 µg/mL), attributed to the benzylthio group enhancing membrane permeability .
- Pyrazolo[3,4-d]pyrimidines : Exhibit moderate antioxidant and anti-inflammatory activities, with LD₅₀ values ~240 mg/kg in mice, suggesting higher toxicity than simpler pyridine derivatives .
Antioxidant Potential:
- Compound I (Pyrazolo[3,4-d]pyrimidine) : Scavenges DPPH, superoxide, and nitric oxide radicals at IC₅₀ 25–50 µM, outperforming benzylthio-pyridines in redox modulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-(Benzylthio)ethyl)pyridine, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis of pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For compounds with benzylthio groups, thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) is a common approach. Key steps include using anhydrous solvents (e.g., dichloromethane) and catalysts like NaOH to facilitate the reaction . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of pyridine to benzylthiol derivatives) and reaction time (monitored via TLC/HPLC). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .
Q. What safety protocols are essential for handling 4-(2-(Benzylthio)ethyl)pyridine in laboratory settings?
- Answer :
- PPE : Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of vapors/dust .
- Storage : Keep in airtight glass containers, protected from light, at 2–8°C to prevent oxidation or decomposition .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
Q. Which analytical techniques are most effective for characterizing 4-(2-(Benzylthio)ethyl)pyridine?
- Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., pyridine ring protons at δ 7.2–8.5 ppm, benzylthio protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~260.4 g/mol) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for derivatives .
Advanced Research Questions
Q. How does the benzylthio group in 4-(2-(Benzylthio)ethyl)pyridine influence its reactivity in nucleophilic or electrophilic substitution reactions?
- Answer : The benzylthio (-S-CH-CH) group acts as a soft nucleophile due to sulfur’s lone pairs, facilitating reactions with electrophiles (e.g., alkyl halides). However, steric hindrance from the ethyl-pyridine moiety may reduce reactivity. Computational DFT studies (e.g., Gaussian 16) can model charge distribution to predict regioselectivity . Experimental validation via kinetic assays (e.g., monitoring SN2 reactions with methyl iodide) is advised .
Q. How should researchers address contradictions in reported solubility or stability data for 4-(2-(Benzylthio)ethyl)pyridine derivatives?
- Answer :
- Solubility : Discrepancies may arise from solvent polarity (e.g., DMSO vs. ethanol). Conduct systematic solubility tests using the shake-flask method and quantify via UV-Vis spectroscopy .
- Stability : Degradation under light/oxidizing conditions can be assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What computational strategies are suitable for predicting the biological activity of 4-(2-(Benzylthio)ethyl)pyridine analogs?
- Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Optimize ligand conformations with PyMOL .
- QSAR Modeling : Train models on datasets of pyridine derivatives to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
Q. What experimental designs are recommended for studying the compound’s stability under catalytic or photocatalytic conditions?
- Answer :
- Catalytic Screening : Test stability in the presence of Pd/C or TiO under varying temperatures (25–80°C) and pH (3–9). Monitor decomposition via GC-MS .
- Photostability : Expose to UV light (254 nm) in quartz cuvettes and track degradation kinetics using time-resolved fluorescence spectroscopy .
Methodological Considerations Table
| Parameter | Recommendation | Reference |
|---|---|---|
| Synthetic Yield | 65–75% via thiol-alkylation | |
| Storage Temperature | 2–8°C in amber glass | |
| HPLC Column | C18 reverse phase, 5 µm, 250 mm | |
| DFT Basis Set | B3LYP/6-311+G(d,p) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
